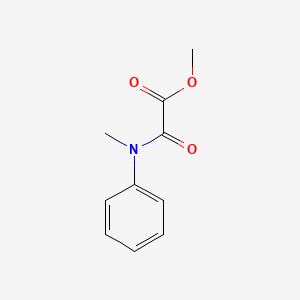

Methyl 2-(methylanilino)-2-oxoacetate

Description

Contextualization within the Landscape of Oxoacetate Ester Chemistry

Oxoacetate esters are a class of organic compounds that feature two adjacent carbonyl groups, one of which is part of an ester functionality. Within this family, Methyl 2-(methylanilino)-2-oxoacetate is distinguished by the presence of a methylanilino group attached to one of the carbonyl carbons, forming an α-ketoamide structure. This structural feature significantly influences its chemical properties and reactivity compared to other oxoacetate esters, such as α-ketoesters.

The presence of the nitrogen atom in the amide group of this compound introduces a degree of electronic delocalization and steric hindrance that differentiates it from its α-ketoester counterparts. This often results in enhanced stability. For instance, α-ketoamides have demonstrated greater resistance to plasma esterases and proteolytic cleavage compared to α-ketoesters, a property that is particularly relevant in medicinal chemistry. nih.gov This increased stability, coupled with its unique reactivity, makes this compound and related α-ketoamides attractive targets for synthetic chemists.

Historical Trajectories and Evolution of Research on Substituted Oxoacetates

Research into substituted oxoacetates, particularly α-ketoamides, has seen a significant surge in recent decades, driven by their prevalence in natural products and their potential as therapeutic agents. While early synthetic methods for N-aryl oxamic acid derivatives existed, the development of more efficient and versatile protocols has been a major focus since the 1990s. compoundchem.com

The evolution of synthetic methodologies for α-ketoamides has progressed from classical approaches to more sophisticated catalytic systems. Modern methods often involve metal-catalyzed reactions, such as those employing palladium and copper, which have enabled a broader substrate scope and improved reaction efficiency. oregonstate.edu These advancements have facilitated the synthesis of a wide array of substituted α-ketoamides, including this compound, making them more accessible for further investigation and application.

Current Significance and Scholarly Focus in Synthetic and Mechanistic Organic Chemistry

This compound and its N-aryl α-ketoamide analogues continue to be of significant interest in contemporary organic chemistry. Their utility as versatile building blocks is a central theme in current research, with a focus on their application in the synthesis of complex molecules and heterocyclic systems.

A notable application of this class of compounds is in the synthesis of quinolin-2-ones, a class of heterocyclic compounds with a wide range of biological activities. The α-ketoamide moiety of compounds like this compound can undergo intramolecular cyclization reactions to form the quinolin-2-one core. chemicalbook.com This synthetic strategy highlights the importance of N-aryl α-ketoamides as key precursors to valuable heterocyclic structures.

Mechanistic studies are also a key area of scholarly focus. Understanding the reactivity of the dual carbonyl system in α-ketoamides is crucial for developing new synthetic transformations. Research in this area explores the chemoselectivity of nucleophilic attack at either the ketone or amide carbonyl group, as well as the potential for these compounds to participate in various cycloaddition and rearrangement reactions. acs.org The insights gained from these mechanistic investigations are vital for expanding the synthetic utility of this compound and related compounds.

Chemical and Physical Properties of this compound

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO₃ |

| Molecular Weight | 193.20 g/mol |

| CAS Number | 137409-99-5 |

| Boiling Point | 173 °C (at 13 Torr) |

| Density (Predicted) | 1.199 ± 0.06 g/cm³ |

Spectroscopic Data of this compound

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound.

| Spectroscopic Data | Values |

| ¹H NMR (300 MHz, CDCl₃) δ | 7.41–7.28 (m, 3H), 7.23–7.14 (m, 2H), 3.51 (s, 3H), 3.31 (s, 3H) |

| ¹³C NMR (101 MHz, CDCl₃) δ | 162.9, 161.5, 141.3, 129.6, 128.3, 126.1, 52.2, 36.0 |

| **Infrared (IR) (film, νₘₐₓ/cm⁻¹) ** | 2952, 1741, 1664, 1593, 1496, 1450, 1391, 1229, 774, 699, 550 |

| High-Resolution Mass Spectrometry (HRMS) (ESI+) m/z | [M + H]⁺ calcd for C₁₀H₁₂NO₃: 194.0812; found 194.0820 |

| Rf Value | 0.37 (2:3 EtOAc:Petroleum ether) |

NMR and other spectroscopic data are sourced from a supporting information document detailing the synthesis and characterization of the compound. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(N-methylanilino)-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-11(9(12)10(13)14-2)8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTKZRBTTAXCPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Methylanilino 2 Oxoacetate and Its Analogs

Direct Acylation Strategies

Direct acylation methods involve the straightforward reaction of an amine with an acylating agent. In the context of Methyl 2-(methylanilino)-2-oxoacetate synthesis, this typically involves the aminolysis of a reactive methyl oxoacetate derivative.

Aminolysis of Methyl 2-Chloro-2-oxoacetate with Substituted Anilines

A prominent direct route to this compound is the reaction between methyl 2-chloro-2-oxoacetate and N-methylaniline. This reaction hinges on the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of the acyl chloride.

The efficiency and yield of the aminolysis reaction are highly dependent on the chosen reaction conditions. While specific optimized conditions for the synthesis of this compound are not extensively detailed in publicly available literature, general principles of acylation reactions suggest the following considerations:

Solvent: The choice of solvent is crucial to facilitate the reaction while minimizing side reactions. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or ethyl acetate (B1210297) are often employed for such acylations. These solvents are capable of dissolving the reactants without participating in the reaction.

Stoichiometry: Typically, a slight excess of the aniline (B41778) may be used to ensure the complete consumption of the more valuable acyl chloride. However, to neutralize the hydrochloric acid byproduct formed during the reaction, a base is commonly added. Tertiary amines, such as triethylamine (B128534) or pyridine (B92270), are frequently used as acid scavengers. The stoichiometry is often a 1:1 ratio of the aniline and acyl chloride, with 1.1 to 1.5 equivalents of the base.

Temperature: Acylation reactions with acyl chlorides are often exothermic. Therefore, the reaction is typically carried out at a reduced temperature, such as 0 °C, especially during the addition of the acylating agent. After the initial addition, the reaction mixture may be allowed to warm to room temperature to ensure completion.

An interactive data table summarizing typical conditions for similar acylation reactions is provided below:

| Parameter | Typical Condition | Rationale |

| Solvent | Dichloromethane (DCM) | Inert, good solubility for reactants |

| Amine | N-methylaniline | Nucleophile |

| Acylating Agent | Methyl 2-chloro-2-oxoacetate | Electrophile |

| Base | Triethylamine | Acid scavenger |

| Stoichiometry (Aniline:Acyl Chloride:Base) | 1 : 1 : 1.1 | Ensures complete reaction and neutralizes HCl |

| Initial Temperature | 0 °C | Controls exothermic reaction |

| Reaction Temperature | Room Temperature | Allows reaction to proceed to completion |

The mechanism of amide bond formation from an acyl chloride and an amine is a well-established nucleophilic acyl substitution. The reaction proceeds through a tetrahedral intermediate.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N-methylaniline attacks the electrophilic carbonyl carbon of methyl 2-chloro-2-oxoacetate. This leads to the formation of a tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen.

Chloride Ion Elimination: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the carbon-oxygen double bond, leading to the expulsion of the chloride ion, which is a good leaving group.

Deprotonation: The resulting protonated amide is then deprotonated by a base (such as triethylamine) present in the reaction mixture to yield the final product, this compound, and the corresponding ammonium (B1175870) salt.

Utilization of Alternative Acylating Agents for Oxoacetate Moiety

While methyl 2-chloro-2-oxoacetate is a common acylating agent, other activated forms of the oxoacetate moiety can also be employed. These alternatives may offer advantages in terms of reactivity, stability, or ease of handling. For instance, mixed anhydrides, generated in situ from methyl oxoacetic acid and a chloroformate, could serve as effective acylating agents.

Indirect Synthetic Routes

Indirect methods for the synthesis of this compound involve the preparation of a key intermediate which is then converted to the final product.

Approaches via Methyl Oxalyl Chloride as a Key Intermediate

An important indirect route utilizes methyl oxalyl chloride. This compound serves as a versatile precursor for the synthesis of this compound. The synthesis of the target molecule is a recognized application of methyl oxalyl chloride.

The synthetic strategy involves the reaction of methyl oxalyl chloride with N-methylaniline. Mechanistically, this reaction is analogous to the direct acylation with methyl 2-chloro-2-oxoacetate. The N-methylaniline acts as a nucleophile, attacking the more reactive acyl chloride functionality of methyl oxalyl chloride. The subsequent steps of tetrahedral intermediate formation, chloride elimination, and deprotonation lead to the formation of this compound.

Coupling Reactions involving Substituted Amines and Oxalyl Precursors

The synthesis of α-keto amides, such as this compound, is frequently achieved through the coupling of a substituted amine with a reactive oxalyl precursor. A prevalent method involves the acylation of the amine with an oxalyl chloride derivative. This reaction typically proceeds by first converting a corresponding acid to an acid chloride using an activating agent like oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). biorxiv.orgorgsyn.org The resulting highly reactive acid chloride is then treated with the desired substituted amine, such as N-methylaniline, in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct, yielding the target amide. biorxiv.org

This methodology is versatile and has been applied to a wide range of amines. For example, the synthesis of various amides has been accomplished by reacting 1-[bis(4-chlorophenyl)methyl]piperazine with an acid chloride intermediate that was generated in situ using oxalyl chloride. biorxiv.org The reaction is typically performed in an inert solvent, such as dichloromethane (DCM), and often initiated at a reduced temperature (e.g., 0 °C) before allowing it to warm to room temperature to ensure controlled reaction progress. biorxiv.org

An alternative approach involves the direct use of methyl chlorooxoacetate as the oxalyl precursor. This reagent can directly acylate amines or participate in Friedel-Crafts reactions to produce α-keto esters. For instance, the synthesis of methyl 2-ferrocenyl-2-oxoacetate, an analog of the title compound, was achieved in a single step by reacting ferrocene (B1249389) with methyl chlorooxoacetate in the presence of aluminum trichloride (B1173362) as a catalyst. mdpi.com This demonstrates the utility of methyl chlorooxoacetate as a direct precursor for introducing the methyl oxoacetate moiety.

The general reaction scheme for the synthesis of this compound via the acid chloride route is presented below:

Table 1: General Reaction Parameters for Amide Synthesis via Oxalyl Chloride

| Step | Reactants | Reagents | Solvent | Key Conditions |

| 1. Acid Chloride Formation | Methyl hydrogen oxalate | Oxalyl Chloride, cat. DMF | Dichloromethane (DCM) | Stirring at room temperature |

| 2. Amide Coupling | Methyl Chlorooxoacetate, N-methylaniline | Triethylamine (Et3N) | Dichloromethane (DCM) | Slow addition of amine, 0 °C to room temp. |

Advancements in Green Chemistry Protocols for Oxoacetate Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for synthesizing esters and amides, including oxoacetate derivatives. bohrium.com These advancements aim to reduce waste, eliminate the use of hazardous solvents and reagents, and improve energy efficiency. whiterose.ac.uk Key strategies include the use of aqueous media, solvent-free reaction conditions, and the application of recyclable catalysts. bohrium.comresearchgate.net The development of practical synthesis methods for monoalkyl oxalates, important building blocks, in aqueous media highlights this trend. bohrium.com By employing selective monohydrolysis of symmetric diesters in water, these methods avoid toxic organic solvents and reagents while achieving high yields and purities. bohrium.comresearchgate.net

Solvent-Free Reaction Environments

A significant advancement in green synthesis is the elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. researchgate.net Solvent-free, or solid-state, reactions offer numerous advantages, including simplified workup procedures, reduced waste, and often increased reaction rates. researchgate.netscience.gov

Microwave irradiation has emerged as a powerful tool for promoting solvent-free reactions. researchgate.net This technique can facilitate the direct synthesis of amides from carboxylic acids and amines in minutes, without the need for any catalyst, achieving nearly quantitative yields. researchgate.net Such methods represent a major improvement over conventional heating, which typically requires long reaction times. researchgate.net Other solvent-free approaches include the trituration of reactants, sometimes with a solid catalyst like boric acid, followed by direct heating. researchgate.net This simple and efficient procedure has been successfully used to prepare various amides from carboxylic acids and urea. researchgate.net The development of metal- and solvent-free methods for amide synthesis, for example, by reacting carboxylic acid derivatives with formamides at mild temperatures (40 °C), further underscores the progress in this area. nih.gov

Table 2: Comparison of Solvent-Free Amide Synthesis Methods

| Method | Energy Source | Catalyst | Reactants | Advantages |

| Microwave-Assisted Synthesis | Microwave Irradiation | None | Carboxylic Acid + Amine | Rapid (8-12 min), high yield, no catalyst/solvent. researchgate.net |

| Direct Heating | Conventional Heating | Boric Acid | Carboxylic Acid + Urea | Simple, efficient, avoids hazardous solvents. researchgate.net |

| Mild Condition Coupling | Conventional Heating (40°C) | None (Metal-Free) | Carboxylic Acid Derivative + Formamide | Mild temperature, no metal, no solvent. nih.gov |

Exploration of Heterogeneous and Homogeneous Catalysis for Efficient Synthesis

Catalysis plays a pivotal role in developing efficient and sustainable synthetic protocols. Both heterogeneous and homogeneous catalysts are being extensively explored to improve the synthesis of compounds like this compound and its precursors. rsc.orgrsc.org

Heterogeneous Catalysis: Heterogeneous catalysts, which exist in a different phase from the reactants (typically solid catalysts in a liquid reaction mixture), offer significant advantages, particularly in terms of separation and recyclability. whiterose.ac.uk This simplifies product purification and reduces waste, aligning with green chemistry principles. For example, a nano-biocomposite derived from seashells has been successfully employed as a recyclable, heterogeneous catalyst for the synthesis of isoamyl acetate under solvent-free conditions. whiterose.ac.uk In the context of synthesizing precursors, heterogeneous nickel catalysts have been developed for the selective mono-N-methylation of amines using methanol (B129727), a green methylating agent. rsc.org This provides an environmentally friendly route to N-methylaniline, a key starting material for the title compound.

Homogeneous Catalysis: Homogeneous catalysts, which are in the same phase as the reactants, often exhibit high activity and selectivity under mild reaction conditions. researchgate.net While their separation can be challenging compared to heterogeneous catalysts, significant progress has been made in their application for efficient synthesis. rsc.org In the broader context of organic synthesis, molecular catalysts are used for transformations like the hydrogenation of CO2 to methanol, showcasing their potential for complex chemical conversions under mild conditions. rsc.org The mechanism of some industrial processes, such as vinyl acetate synthesis, has been shown to involve an intricate interplay between homogeneous and heterogeneous catalytic cycles, where a solid catalyst can corrode to form a soluble, active homogeneous species which then reforms the heterogeneous catalyst. researchgate.net Such insights are crucial for designing more robust and efficient catalytic systems for the synthesis of fine chemicals.

Reaction Chemistry and Transformational Pathways of Methyl 2 Methylanilino 2 Oxoacetate

Pathways Involving Carbamoyl (B1232498) Radical Generation

A significant pathway in the chemistry of Methyl 2-(methylanilino)-2-oxoacetate derivatives involves the generation of carbamoyl radicals. These reactive intermediates are pivotal in forming new carbon-carbon bonds under mild conditions, offering a redox-neutral approach to complex molecules. whiterose.ac.uk A reductive strategy using photoredox catalysis has been developed to generate these radicals from N-hydroxyphthalimido oxamides, which can be derived from the parent oxamate (B1226882) ester. whiterose.ac.uk

Photoredox-Catalyzed Carbocylization and Intermolecular Trapping

Visible-light photoredox catalysis enables the generation of carbamoyl radicals from precursors like 1,3-dioxoisoindolin-2-yl 2-(methylanilino)-2-oxoacetate. This reductive approach allows for the development of chemical transformations not achievable through traditional methods. whiterose.ac.uk The generated carbamoyl radical can be trapped intermolecularly by electron-deficient olefins, initiating a cascade reaction that leads to carbocyclization. whiterose.ac.uk

This methodology has been successfully applied to the synthesis of 3,4-dihydroquinolin-2-ones. The process involves the intermolecular addition of the carbamoyl radical to an olefin, followed by a cyclization step. whiterose.ac.uk This strategy is notable for its mild, redox-neutral conditions and its ability to create diversely substituted dihydroquinolin-2-ones, including complex spirocyclic systems. whiterose.ac.uk For instance, the reaction between the oxamide (B166460) derived from N-methylaniline and ethyl acrylate (B77674) can produce the corresponding 3,4-dihydroquinolin-2-one. whiterose.ac.uk

Table 1: Synthesis of 3,4-dihydroquinolin-2-one via Photoredox Catalysis whiterose.ac.uk

| Precursor | Olefin | Product | Yield |

|---|---|---|---|

| Oxamide from N-methylaniline | Ethyl acrylate | 3,4-dihydroquinolin-2-one | 37% |

Mechanistic Studies of Radical Cascade Sequences

The mechanism for the photoredox-catalyzed generation of carbamoyl radicals from N-hydroxyphthalimido oxamides is a key aspect of this chemistry. The process is initiated by a photocatalyst that, upon excitation by visible light, engages in a single-electron transfer (SET) event with the oxamide precursor. This reductive approach is a departure from previous methods of generating these radicals. whiterose.ac.uk

Cyclization Reactions and Heterocycle Construction

Derivatives of this compound are excellent precursors for building heterocyclic scaffolds, particularly quinolin-2-ones and their hydrogenated analogs. Both metal-catalyzed and photoredox-mediated pathways have been effectively employed for these cyclization reactions.

Synthesis of Quinolin-2-ones and Related Scaffolds

The construction of the quinolin-2-one core is a frequent objective in synthetic organic chemistry due to its prevalence in biologically active compounds.

An atom-efficient, one-step synthesis of quinolin-2-ones has been developed using a silver-catalyzed double decarboxylative cascade reaction. rsc.org This method involves the reaction of oxamic acids, which can be obtained from the hydrolysis of this compound, with acrylic acids. rsc.org The reaction can be promoted either thermally or photochemically. rsc.org

The cascade sequence proceeds through an addition, cyclization, and subsequent elimination. rsc.org This strategy allows for the construction of the quinolin-2-one core from simple precursors, representing a formal addition of a C(sp²)–H/C(sp²)–H olefin unit to a phenylformamide precursor. rsc.orgresearchgate.net The method is applicable to a wide range of substrates, providing access to various substituted quinolin-2-ones. rsc.org

Table 2: Silver-Catalyzed Synthesis of Quinolin-2-ones rsc.org

| Reactant 1 | Reactant 2 | Catalyst | Condition | Product |

|---|---|---|---|---|

| Oxamic Acid | Acrylic Acid | Silver | Thermal/Photochemical | Quinolin-2-one |

Photoredox-Mediated Annulation Reactions for Dihydroquinolin-2-ones

As an alternative to metal catalysis, photoredox-mediated annulation provides a mild and efficient route to 3,4-dihydroquinolin-2-ones. This process leverages the generation of carbamoyl radicals from oxamide precursors under visible light irradiation. whiterose.ac.uk

The reaction involves the intermolecular trapping of the generated N-aryl carbamoyl radical with an electron-deficient olefin. This is followed by a radical cyclization onto the aromatic ring to form the dihydroquinolin-2-one structure. whiterose.ac.uk A general set of reaction conditions has been established that accommodates various substitutions, leading to a diverse library of 3,4-dihydroquinolin-2-ones. whiterose.ac.uk The synthesis of spirocyclic systems using this method highlights its versatility in constructing complex molecular frameworks. whiterose.ac.uk

Formation of Other Nitrogen-Containing Heterocyclic Systems (e.g., Quinoxalines, Pyrrolo[2,3-b]pyridines)

The α-dicarbonyl nature of this compound makes it a valuable precursor for the synthesis of nitrogen-containing heterocycles through condensation reactions.

Quinoxalines: Quinoxalines, or benzopyrazines, are an important class of heterocyclic compounds. A common and effective method for their synthesis is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. orientjchem.org this compound serves as the 1,2-dicarbonyl component in this reaction. When treated with an ortho-phenylenediamine, a condensation reaction is expected to occur, leading to the formation of a 3-(methylanilino)quinoxalin-2(1H)-one derivative. The reaction proceeds through initial nucleophilic attack of one of the diamine's amino groups on one of the carbonyls, followed by cyclization and dehydration to yield the quinoxaline (B1680401) ring system.

Pyrrolo[2,3-b]pyridines: The synthesis of the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold from this compound is less direct. However, its functional groups can be utilized in multi-step synthetic strategies. For instance, the α-ketoester moiety could potentially undergo condensation with active methylene (B1212753) compounds as part of a sequence to construct the fused ring system. The synthesis of pyrrolo[2,3-b]pyridine derivatives often involves the construction of a substituted pyrrole (B145914) ring followed by annulation of the pyridine (B92270) ring. nih.govresearchgate.netlookchem.com A hypothetical pathway could involve the initial reaction of the α-ketoester to form a pyrrole intermediate, which would then undergo further transformations to build the adjoining pyridine ring.

Derivatization Strategies at the Anilino and N-Methyl Moieties

The anilino and N-methyl groups provide sites for further molecular modification, allowing for the introduction of various substituents to modulate the compound's properties.

Interactive Table: Expected Products of Electrophilic Aromatic Substitution

| Reaction | Reagent | Expected Major Product |

| Nitration | HNO₃/H₂SO₄ | Methyl 2-((4-nitro-N-methylanilino)-2-oxoacetate |

| Halogenation | Br₂/FeBr₃ | Methyl 2-((4-bromo-N-methylanilino)-2-oxoacetate |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | Methyl 2-((4-acetyl-N-methylanilino)-2-oxoacetate |

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the aniline (B41778) ring of this compound is generally not favored. wikipedia.org This type of reaction typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a leaving group to sufficiently activate the ring for nucleophilic attack. libretexts.org The aniline ring of the title compound lacks such activation, making it resistant to SNAr reactions under standard conditions.

The N-methyl group can be chemically altered, providing another avenue for derivatization.

N-Demethylation: The removal of the N-methyl group can be accomplished through various methods. researchgate.net One common approach involves the use of chloroformate reagents, such as phenyl chloroformate or ethyl chloroformate, in what is known as the von Braun reaction. nih.gov This reaction proceeds through a carbamate (B1207046) intermediate, which is then hydrolyzed to yield the secondary amine. Photochemical methods and the Polonovski reaction are other documented procedures for the N-demethylation of tertiary amines and alkaloids. researchgate.netnih.gov

N-Alkylation: Following demethylation to the corresponding secondary amine, re-alkylation can be performed to introduce different alkyl groups. This can be achieved through reductive amination with aldehydes or ketones or by direct alkylation with alkyl halides. monash.edu The direct N-methylation of anilines can also be achieved using methanol (B129727) in the presence of suitable catalysts. nih.govresearchgate.netechemi.comacs.org This allows for the systematic modification of the N-substituent.

Reactivity of the Ester and Oxoacetate Functionalities

The ester and α-keto groups are highly reactive and participate in a variety of chemical transformations.

Ester Hydrolysis: The methyl ester group of this compound can be hydrolyzed under both acidic and basic conditions to yield the corresponding carboxylic acid, 2-(methylanilino)-2-oxoacetic acid. rsc.org

Acid-catalyzed hydrolysis: This is a reversible reaction typically carried out by heating the ester in water with a strong acid catalyst.

Base-catalyzed hydrolysis (Saponification): This is an irreversible process that involves treating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide, to produce the carboxylate salt. Subsequent acidification yields the carboxylic acid.

Transesterification: The methyl ester can be converted to other esters through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the ester with an excess of another alcohol (e.g., ethanol, isopropanol) to replace the methoxy (B1213986) group with a different alkoxy group.

The α-keto group is electrophilic and serves as a site for various condensation and addition reactions. masterorganicchemistry.com

Condensation Reactions: While the α-ketoester itself lacks α-protons on the ketone side and thus cannot self-condense via a Claisen-type reaction, it can react as the electrophilic partner with other enolizable esters or ketones. researchgate.net For example, in a crossed Claisen condensation, an enolate generated from another ester can attack the keto-carbonyl of this compound.

Addition Reactions: The keto-carbonyl group readily undergoes addition reactions with a variety of nucleophiles.

Grignard Reagents: Addition of organometallic reagents like Grignard reagents (R-MgBr) or organolithium reagents (R-Li) to the keto-carbonyl group would result in the formation of a tertiary alcohol after acidic workup.

Michael Addition: The α-ketoester can act as a Michael acceptor if conjugated with an appropriate activating group, though this is not inherent to its structure. Conversely, enolates derived from the ester side could potentially act as nucleophiles in Michael additions to α,β-unsaturated compounds. organic-chemistry.org

Interactive Table: Expected Products of Addition Reactions to the α-Keto Carbonyl

| Reagent | Reaction Type | Expected Product Structure (after workup) |

| Ethylmagnesium bromide | Grignard Addition | Methyl 2-ethyl-2-hydroxy-2-(methylanilino)acetate |

| Sodium borohydride | Reduction | Methyl 2-hydroxy-2-(methylanilino)acetate |

| Acetone enolate | Aldol-type Addition | Methyl 2-hydroxy-2-(methylanilino)-4-oxopentanoate |

Oxidative Transformations and Carbon-Carbon Bond Formation

Oxidative transformations of oxoacetate derivatives serve as powerful methods for constructing complex molecular architectures. These reactions often proceed under mild conditions and can offer high levels of selectivity, making them valuable tools in organic synthesis.

Oxidative Coupling Reactions of Oxoacetate Derivatives

While specific oxidative coupling reactions of this compound are not extensively documented, the reactivity of related α-keto esters and amides provides insight into potential pathways for carbon-carbon bond formation. These reactions can be broadly categorized into couplings involving the enolate form of the oxoacetate and those that proceed through other mechanisms.

Palladium-catalyzed cross-coupling reactions represent a prominent strategy for the formation of C-C bonds involving α-keto esters. For instance, the β-arylation of α-keto ester enolates with aryl bromides has been demonstrated. nih.gov This reaction, catalyzed by a palladium complex with a bulky electron-rich phosphine (B1218219) ligand, allows for the formation of a new carbon-carbon bond at the β-position to the ester group. The derived products, β-stereogenic α-keto esters, are valuable precursors for biologically important molecules. nih.gov

The general applicability of palladium-catalyzed α-arylation has been extended to a variety of carbonyl compounds, including esters and ketones. organic-chemistry.org These methods often utilize pre-formed enolates (e.g., zinc enolates) or silyl (B83357) ketene (B1206846) acetals to achieve coupling under milder, more functional-group-tolerant conditions than those employing alkali metal enolates. organic-chemistry.org Such approaches could foreseeably be adapted for the arylation of this compound.

Beyond palladium catalysis, other oxidative coupling methods have been developed for related carbonyl compounds. For example, an iodine-catalyzed oxidative cross-coupling of α-amino ketones with various nucleophiles, including alcohols, has been reported. acs.org While not a direct C-C bond formation with an external carbon source, such reactions highlight the utility of oxidation to generate reactive intermediates from α-carbonyl compounds that can then engage in coupling processes.

The following table summarizes representative palladium-catalyzed coupling reactions of carbonyl compounds, which can be considered analogous to potential reactions of this compound.

| Catalyst System | Substrates | Product Type | Reference |

| Pd₂(dba)₃ / P(tBu)₃ | α-Keto ester enolates, Aryl bromides | β-Aryl α-keto esters | nih.gov |

| Pd(OAc)₂ / Q-Phos | Ketone enolates, Alkenyl bromides | β,γ-Unsaturated ketones | organic-chemistry.org |

| {[P(t-Bu)₃]PdBr₂} / Q-Phos | Zinc enolates of esters, Aryl bromides | α-Aryl esters | organic-chemistry.org |

Dicarbonylation Strategies with Related Oxoacetate Esters

Dicarbonylation strategies, in the context of oxoacetate esters, can be interpreted as methods to introduce an additional carbonyl group, leading to the formation of vicinal dicarbonyl or related structures. These motifs are highly valuable in organic synthesis due to their versatile reactivity. beilstein-journals.orgnih.gov

One conceptual approach to dicarbonylation from an α-keto ester like this compound would involve a carbonylative coupling reaction at a suitable position. Palladium-catalyzed carbonylative α-arylation has been demonstrated for unactivated nitriles, leading to β-ketonitriles. bohrium.com A similar transformation, if applied to an enolizable α-keto ester, could potentially introduce a new acyl group.

Furthermore, the synthesis of vicinal tricarbonyl compounds from β-ketoamides through oxidation with reagents like phenyliodine(III) bis(trifluoroacetate) has been reported. bohrium.com While starting from a different precursor, this highlights a strategy to generate adjacent tricarbonyl systems, which are structurally related to dicarbonylated α-keto esters.

The general synthesis of α-keto esters themselves can involve oxidative processes or direct coupling reactions. For example, direct coupling between Grignard or organolithium reagents and derivatives of oxalic esters is a common method. researchgate.net The cross-coupling of α-oxo acid chlorides with organometallic reagents also provides access to these structures. organic-chemistry.org These synthetic routes underscore the importance of carbonyl-containing starting materials in building up more complex dicarbonyl and tricarbonyl systems.

The table below outlines different approaches for the synthesis of vicinal di- and tricarbonyl compounds, which are relevant to potential dicarbonylation strategies for oxoacetate esters.

| Reaction Type | Starting Materials | Product | Key Reagents/Catalysts | Reference |

| Oxidative Amidation-Diketonization | Terminal alkynes, Amines | α-Ketoamides | Copper catalyst, O₂ | organic-chemistry.org |

| Oxidation | β-Ketoamides | Vicinal Tricarbonyl Amides | Phenyliodine(III) bis(trifluoroacetate) | bohrium.com |

| Cross-Coupling | α-Oxo acid chlorides, Carbamoylsilanes | Vicinal Tricarbonyl Amides | - | organic-chemistry.org |

| Direct Coupling | Derivatives of oxalic esters, Organometallic reagents | α-Keto esters | - | researchgate.net |

Computational and Theoretical Investigations of Methyl 2 Methylanilino 2 Oxoacetate

Quantum Chemical Characterization

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the fundamental properties of a molecule. For methyl 2-(methylanilino)-2-oxoacetate, these methods can elucidate its electronic landscape and predict how it will interact with electromagnetic radiation, which is the basis of spectroscopy.

Electronic structure analysis reveals the distribution of electrons within the molecule, which is key to understanding its stability and reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov For a molecule like this compound, the HOMO is typically localized on the electron-rich N-methylaniline moiety, reflecting its potential as an electron donor. Conversely, the LUMO is expected to be distributed over the electron-deficient α-ketoester portion (the -C(=O)C(=O)O- fragment), highlighting its susceptibility to nucleophilic attack. DFT calculations can precisely map these orbitals and quantify the energy gap. mdpi.com

Charge Distribution and Molecular Electrostatic Potential (MEP): The distribution of electron density is rarely uniform. In this compound, the electronegative oxygen and nitrogen atoms pull electron density towards themselves, creating partial negative charges (δ-), while adjacent carbon and hydrogen atoms develop partial positive charges (δ+). This can be quantified through methods like Natural Bond Orbital (NBO) analysis. nih.gov

A Molecular Electrostatic Potential (MEP) map provides a visual representation of this charge distribution. nih.gov For this molecule, the MEP would show negative potential (typically colored red) around the carbonyl oxygens, indicating regions prone to electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms, particularly the N-H group if it were present (in this case, the N-methyl group hydrogens), marking sites for nucleophilic interaction. nih.gov This detailed charge landscape is fundamental to understanding intermolecular interactions and reaction mechanisms.

| Computational Method | Property | Predicted Value (Illustrative) | Significance |

| DFT (B3LYP/6-311++G(d,p)) | HOMO Energy | -6.5 eV | Electron-donating capability |

| DFT (B3LYP/6-311++G(d,p)) | LUMO Energy | -1.2 eV | Electron-accepting capability |

| DFT (B3LYP/6-311++G(d,p)) | HOMO-LUMO Gap | 5.3 eV | Chemical stability/reactivity |

| NBO Analysis | Partial Charge on C=O Oxygen | -0.65 e | Site for electrophilic attack |

| NBO Analysis | Partial Charge on Amide Nitrogen | -0.45 e | Influence on amide planarity |

Table 1: Illustrative electronic properties of an amido ester like this compound, as would be predicted by DFT calculations.

Computational methods can predict spectroscopic data with high accuracy, aiding in the interpretation of experimental results. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. researchgate.netnih.gov Calculations would predict distinct signals for the methyl groups (on the nitrogen and in the ester), the aromatic protons and carbons, and the two carbonyl carbons, providing a theoretical spectrum that can be compared with experimental data for structural verification. nih.gov

IR Spectroscopy: Theoretical calculations of vibrational frequencies correspond to the absorption bands in an infrared (IR) spectrum. For this compound, DFT can predict the characteristic stretching frequencies (ν) for the C=O groups of the amide and ester (typically in the 1650-1750 cm⁻¹ region), C-N stretching, and vibrations associated with the aromatic ring. nih.gov These calculations help in assigning the bands observed in an experimental spectrum.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. nih.govresearchgate.net The calculations for this molecule would likely predict π→π* transitions associated with the aromatic ring and n→π* transitions involving the lone pairs on the oxygen and nitrogen atoms of the carbonyl and amide groups. researchgate.net

| Spectroscopic Technique | Key Feature | Predicted Wavenumber/Shift (Illustrative) | Assignment |

| FT-IR | Amide C=O Stretch (ν) | 1685 cm⁻¹ | Amide I band |

| FT-IR | Ester C=O Stretch (ν) | 1740 cm⁻¹ | Ester carbonyl vibration |

| ¹³C NMR | Amide C=O (δ) | 165 ppm | Carbonyl carbon chemical shift |

| ¹³C NMR | Ester C=O (δ) | 170 ppm | Carbonyl carbon chemical shift |

| ¹H NMR | N-CH₃ (δ) | 3.3 ppm | N-methyl protons |

| UV-Vis (TD-DFT) | λ_max | 250 nm | π→π* transition of the aromatic system |

Table 2: Illustrative predicted spectroscopic data for this compound.

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of this compound arises from rotation around several single bonds. A potential energy surface (PES) is a multidimensional map that shows the energy of a molecule as a function of its geometry. longdom.orglibretexts.org Exploring the PES allows for the identification of stable conformers (energy minima) and the transition states that connect them. wikipedia.org

The rotation around the C(aryl)-N bond, which governs the orientation of the aniline (B41778) ring relative to the amide plane.

The rotation around the N-C(carbonyl) amide bond, which can lead to cis and trans conformers. Due to steric hindrance, N-methyl-N-aryl amides often show a preference for one conformation. researchgate.net

Computational scans of the PES, where these dihedral angles are systematically varied and the energy is calculated at each step, can reveal the most stable conformations and the energy barriers to rotation. longdom.org Studies on N-aryl amides have shown that the planarity of the amide group and its orientation relative to the aromatic ring are influenced by electronic effects and steric hindrance. nih.govacs.org The addition of the methyl group on the nitrogen typically introduces significant steric strain that forces the aromatic ring to rotate out of the amide plane to minimize repulsion. researchgate.net

Elucidation of Reaction Mechanisms via Computational Modeling

DFT is a powerful tool for investigating the pathways of chemical reactions. researchgate.net By mapping the PES, chemists can identify the lowest energy path from reactants to products, including the structures of any intermediates and transition states. This provides a detailed, step-by-step picture of how a reaction occurs.

For this compound, several reactions could be modeled:

Amide Formation: The reaction of methyl oxalyl chloride with N-methylaniline could be modeled to understand the acylation mechanism.

Ester Hydrolysis: The mechanism of hydrolysis of the methyl ester group under acidic or basic conditions can be elucidated, often revealing the role of solvent molecules in proton transfer. researchgate.net

Reactions at the α-Keto Group: The reactivity of the ketone carbonyl group, for example in condensation reactions, can be explored.

A key output of these studies is the activation energy (Ea) or Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the highest-energy transition state. This value is directly related to the reaction rate. Computational studies on the amidation of esters, for instance, have shown how catalysts or even single solvent molecules can lower the activation barrier by stabilizing the transition state. acs.org

Intermolecular Interactions and Crystal Packing Phenomena in Amido Esters

In the solid state, molecules arrange themselves into a crystal lattice, a process governed by a delicate balance of intermolecular forces. Computational studies can analyze and quantify these interactions, explaining why a particular crystal structure is formed.

For amido esters, the key interactions include:

Van der Waals forces: These are ubiquitous attractive forces.

Dipole-dipole interactions: Arising from the polar C=O and C-N bonds.

π-π stacking: Interactions between the aromatic rings of adjacent molecules. acs.org

Hirshfeld surface analysis is a common computational tool used to visualize and quantify intermolecular contacts in a crystal. acs.org It provides a fingerprint plot that summarizes the types and relative importance of different interactions, such as C-H···O or π-π contacts. acs.org

While this compound itself lacks a traditional hydrogen bond donor (like an N-H group), the concept of Resonance-Assisted Hydrogen Bonding (RAHB) is crucial in the broader class of amides and amido esters. RAHB describes a type of strong intramolecular or intermolecular hydrogen bond that is strengthened by a conjugated π-system. mdpi.comresearchgate.net

In related secondary amido esters (containing an N-H bond), an intramolecular hydrogen bond can form between the amide N-H group and a carbonyl oxygen. The strength of this bond is enhanced by resonance, where electron delocalization through the conjugated system increases the polarity of the N-H bond and the basicity of the carbonyl oxygen. rsc.org Computational methods like Atoms in Molecules (AIM) theory can be used to analyze the electron density at the bond critical point of the hydrogen bond, providing a quantitative measure of its strength. researchgate.netrsc.org The formation of these robust hydrogen bonding networks significantly influences the crystal packing and physical properties of these materials. rsc.org

Pseudoring Stacking and Lattice Energy Contributions

The molecular structure of this compound, featuring a phenyl ring, an amide linkage, and ester groups, provides multiple sites for intermolecular interactions. The planarity of the aromatic ring and the amide group can facilitate π-π stacking interactions, which are a significant factor in the crystal packing of many aromatic compounds. In addition to traditional π-π stacking, the presence of intramolecular hydrogen bonds or specific conformations can lead to the formation of "pseudorings." These are cyclic arrangements of atoms formed through non-covalent interactions rather than formal chemical bonds. The stacking of these pseudorings can be a significant stabilizing factor in the crystal lattice.

Lattice energy is a measure of the energy released when gaseous ions or molecules come together to form a crystalline solid. It is a key indicator of the stability of the crystal structure. The total lattice energy can be decomposed into contributions from different types of intermolecular forces, including electrostatic interactions (like hydrogen bonds and dipole-dipole interactions), dispersion forces (van der Waals interactions), and repulsive forces.

Computational methods, such as Density Functional Theory (DFT) and Symmetry-Adapted Perturbation Theory (SAPT), can be employed to calculate the interaction energies between molecules and to partition the total lattice energy into its various components. While a specific lattice energy calculation for this compound is not available, analysis of similar aromatic amides provides a basis for estimating the contributions of different interactions.

For example, the π-π stacking interaction between two phenyl rings typically contributes between 2 to 5 kcal/mol to the stabilization of a molecular pair. Hydrogen bonds are generally stronger, with C–H⋯O interactions contributing around 1-3 kcal/mol and N–H⋯O interactions being significantly stronger. The summation of all these pairwise interactions throughout the crystal lattice gives the total lattice energy.

To illustrate the potential contributions to the lattice energy of this compound, a hypothetical breakdown based on values from related compounds is presented in the table below. This table showcases the typical energy ranges for different types of intermolecular interactions that are likely to be present in the crystal structure of the title compound.

| Interaction Type | Contributing Functional Groups | Estimated Energy (kcal/mol) |

| π-π Stacking | Phenyl Rings | -2.5 to -4.5 |

| C–H⋯O Hydrogen Bond | Methyl/Phenyl C-H and Carbonyl Oxygen | -1.0 to -2.5 |

| Dipole-Dipole | Carbonyl and Ester Groups | -1.5 to -3.0 |

| Dispersion Forces | Entire Molecule | Dominant Contribution |

It is important to note that the actual crystal packing and lattice energy of this compound would depend on the specific polymorph obtained during crystallization. Different packing arrangements would lead to variations in the types and strengths of intermolecular interactions, and consequently, different lattice energies.

Further computational studies, such as Hirshfeld surface analysis, could provide a more quantitative picture of the intermolecular contacts in a potential crystal structure of this compound. This method allows for the visualization and quantification of different types of intermolecular contacts, providing a detailed fingerprint of the crystal packing.

Advanced Applications As a Synthetic Building Block in Complex Molecule Construction

Precursor in the Synthesis of Substituted Amido Esters and Peptide Mimics

The structure of Methyl 2-(methylanilino)-2-oxoacetate, which contains both an amide and an ester functional group, suggests its potential as a precursor for more complex molecules. The α-keto group provides a reactive site for various transformations.

The synthesis of substituted amido esters could theoretically be achieved by targeting the reactive α-ketoester moiety. For example, reduction of the ketone would yield α-hydroxy amido esters, or reductive amination could introduce further nitrogen-containing substituents. However, specific methodologies detailing the use of this compound for these transformations are not readily found.

Peptide mimics are compounds designed to replicate the structure and function of peptides. nih.gov The synthesis of peptidomimetics often involves the use of unique building blocks that can be incorporated into a peptide-like chain. escholarship.orgnih.gov While various scaffolds are used to create these mimics, there is no specific information available that documents the use of this compound as a direct precursor in the solid-phase or solution-phase synthesis of peptide mimics. nih.govejbiotechnology.info

Integration into Multicomponent Reactions for Diverse Chemical Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. uniba.it These reactions are powerful tools for creating diverse libraries of chemical compounds for drug discovery and material science. nih.goved.ac.uk

Theoretically, the carbonyl group within this compound could participate as the carbonyl component in well-known MCRs such as the Ugi or Passerini reactions. This would allow for the rapid assembly of complex, highly functionalized molecules. For instance, in a Ugi reaction, the combination of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide generates an α-acylamino carboxamide. If this compound were to act as the ketone component, it could lead to the formation of highly substituted and structurally diverse scaffolds. Despite this theoretical potential, there are no specific examples in the scientific literature of this compound being utilized in such MCRs to generate diverse chemical scaffolds.

Utilization in Transition Metal-Catalyzed Bond-Forming Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. snnu.edu.cnyoutube.comresearchgate.net

Potential for Ligand Design in Organometallic Catalysis

The performance of a transition metal catalyst is heavily influenced by the ligands coordinated to the metal center. wiley.com Ligand design is a critical aspect of catalysis, allowing for the fine-tuning of the catalyst's reactivity, selectivity, and stability. semanticscholar.org Effective ligands typically contain one or more donor atoms (such as N, P, O, or S) that can coordinate to the metal.

This compound contains potential donor atoms (oxygen and nitrogen). However, its structure is not typical of common ligands used in organometallic catalysis. For it to function as a ligand, it would likely require modification to create a more effective chelating scaffold. There is currently no research available that explores the potential of this compound or its derivatives in ligand design for organometallic catalysis.

Future Directions and Emerging Research Avenues for Methyl 2 Methylanilino 2 Oxoacetate

Development of Innovative and Sustainable Synthetic Routes

The traditional synthesis of α-ketoamides and their ester analogues often involves multi-step procedures with harsh reagents, such as oxalyl chloride or thionyl chloride, leading to poor atom economy and significant waste generation. acs.org Future research must pivot towards greener, more efficient synthetic strategies that align with the principles of sustainable chemistry. nih.govrsc.org

Key research avenues include:

Catalytic Aerobic Oxidative Amidation: A primary goal is to develop methods that utilize molecular oxygen or air as the terminal oxidant, a truly green alternative to stoichiometric chemical oxidants. acs.orgorganic-chemistry.org Research could focus on designing novel copper or iron-based catalysts for the direct oxidative amidation of readily available precursors, such as α-hydroxyamides or even substituted acetophenones, to form the target molecule. organic-chemistry.orgorganic-chemistry.org

Electrochemical Synthesis: Electrosynthesis represents a sustainable and powerful alternative, avoiding bulk chemical oxidants and often operating under mild conditions. mdpi.comresearchgate.net Future work could establish an electrochemical protocol for the synthesis of Methyl 2-(methylanilino)-2-oxoacetate, potentially via the oxidative coupling of N-methylaniline with a suitable two-carbon synthon.

Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and environmentally friendly approach to forge complex bonds. organic-chemistry.orgresearchgate.net The development of a photocatalytic route, perhaps involving the coupling of an N-methylaniline derivative with an α-keto acid precursor, could provide a highly efficient and selective synthesis under ambient conditions.

Bio-based Feedstocks: A long-term vision involves moving away from petroleum-based starting materials. Research could explore the conversion of biomass-derived platform molecules, such as pyruvic acid or lactic acid derivatives, into the core structure of this compound through innovative catalytic pathways. mdpi.com

Table 1: Comparison of Hypothetical Synthetic Routes for this compound This table presents a conceptual comparison between a traditional route and a potential sustainable alternative. The values for the sustainable route are target objectives for future research.

| Parameter | Traditional Route (e.g., Acyl Chloride) | Future Sustainable Route (e.g., Aerobic Oxidation) |

| Starting Materials | N-methylaniline, Methyl oxalyl chloride | N-methyl-2-hydroxyacetamide, O₂ (from air) |

| Byproducts | HCl, Stoichiometric waste | H₂O |

| Atom Economy | Low (<50%) | High (>90%) |

| Reaction Conditions | Harsh, often requires inert atmosphere | Mild, ambient temperature and pressure |

| Catalyst | Stoichiometric coupling agents | Recyclable transition metal or enzyme |

| Environmental Factor (E-Factor) | High | Low |

Exploration of Unprecedented Reactivity and Novel Transformational Pathways

The dual electrophilic sites (the two carbonyl carbons) of this compound make it a versatile synthon for constructing complex molecular architectures, particularly heterocycles. nih.govbeilstein-journals.org While its fundamental reactivity is understood, a vast, unexplored landscape of novel transformations awaits discovery.

Future research should focus on:

Asymmetric Transformations: Developing catalytic asymmetric reactions where the α-ketoamide acts as a prochiral substrate. For instance, asymmetric transfer hydrogenation could yield chiral α-hydroxyamides, which are valuable building blocks in medicinal chemistry. nih.gov

Novel Heterocycle Synthesis: Moving beyond known condensations (e.g., with 1,2-diamines to form quinoxalinones), research could investigate cycloaddition reactions or transition-metal-catalyzed annulations to generate unprecedented heterocyclic scaffolds. researchgate.netresearchgate.net

Radical-Mediated Reactions: The reactivity of α-ketoamides in radical reactions is an underexplored area. Investigating the addition of radicals to the carbonyl groups or the generation of α-imidoyl radicals could unlock new synthetic pathways for complex molecule construction. nih.gov

Application in Total Synthesis: Employing this compound as a key intermediate in the total synthesis of natural products could showcase its utility. Its functional groups could be leveraged in strategic bond-forming events like intramolecular carbonyl-ene reactions or α-ketol rearrangements to build stereochemically dense structures. beilstein-journals.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow manufacturing offers significant advantages in terms of safety, scalability, process control, and product consistency. vapourtec.comnih.gov Integrating the synthesis of this compound into such platforms is a critical future direction.

Key areas for development include:

Continuous Flow Synthesis: Designing a robust, end-to-end flow process for the synthesis of this compound. This would involve optimizing reaction parameters (temperature, pressure, residence time) in microreactors or packed-bed reactors, potentially using immobilized catalysts for enhanced recyclability. google.com

In-line Purification: Incorporating in-line purification techniques, such as liquid-liquid extraction, membrane separation, or scavenger resins, to isolate the product continuously, minimizing manual handling and solvent use. vapourtec.com

Automated Synthesis Platforms: The ultimate goal is to develop a fully automated platform that integrates reaction, purification, and analysis. Such a system would enable the on-demand synthesis of this compound and its derivatives, accelerating drug discovery and process development cycles.

Table 2: Conceptual Comparison of Batch vs. Continuous Flow Synthesis This table illustrates the potential advantages of developing a continuous flow process for the synthesis of this compound.

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Scalability | Difficult, requires re-optimization | Straightforward (running longer) |

| Heat & Mass Transfer | Inefficient, potential for hotspots | Highly efficient, uniform control |

| Safety | Handling of large volumes of reagents | Small reactor volumes, enhanced safety |

| Process Control | Limited, manual sampling | Precise, real-time monitoring & control |

| Reproducibility | Variable batch-to-batch | High consistency |

| Integration | Difficult to integrate steps | Seamless integration of synthesis & purification |

Expansion into Mechanistic Organic Chemistry Studies with Advanced Spectroscopic Techniques

A deep understanding of reaction mechanisms is paramount for optimizing existing synthetic routes and discovering new reactivity. The application of advanced spectroscopic and analytical techniques will be crucial in elucidating the intricate pathways involved in the synthesis and transformation of this compound.

Future mechanistic studies should employ:

In Situ Spectroscopy: Utilizing techniques like Attenuated Total Reflectance-Infrared (ATR-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to monitor reactions in real-time. mdpi.com This allows for the identification of transient intermediates and the determination of reaction kinetics, providing a detailed picture of the reaction pathway.

Advanced Mass Spectrometry: Employing techniques such as Electrospray Ionization-Mass Spectrometry (ESI-MS) to trap and characterize reactive intermediates, which can be pivotal in confirming proposed mechanisms.

Computational Chemistry: Leveraging Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate transition state energies, and predict reactivity. nih.govnih.gov These theoretical studies, when combined with experimental data, provide powerful insights into the underlying principles governing a reaction.

Kinetic Isotope Effect Studies: Performing experiments with isotopically labeled substrates to probe rate-determining steps and elucidate the nature of bond-breaking and bond-forming events in transition states.

By pursuing these advanced mechanistic studies, researchers can move beyond empirical optimization to a more rational, predictive approach to chemical synthesis involving this compound.

Q & A

Q. Basic

- NMR Spectroscopy : H NMR reveals distinct signals for the methylanilino group (δ 2.8–3.1 ppm for N–CH) and the α-ketoester moiety (δ 3.7–3.9 ppm for OCH). C NMR confirms the carbonyl groups (C=O at ~165–175 ppm) .

- X-ray Crystallography : Single-crystal studies (e.g., space group C2/c, β = 108.5°) demonstrate planar geometry at the keto group and intramolecular hydrogen bonding (N–H⋯O=C), stabilizing the tautomeric keto form .

Advanced : Synchrotron-based XRD can detect minor tautomeric or conformational variants (<5% abundance), while solid-state NMR elucidates dynamic interactions in the crystal lattice .

What computational and experimental evidence supports the dominance of the keto tautomer over enol forms in this compound?

Q. Advanced

- Experimental : IR spectroscopy shows a strong C=O stretch at ~1720 cm and absence of O–H stretches (enol form), confirming keto dominance. X-ray data reveal no enolic C–O bond shortening (<1.32 Å), further supporting this .

- Computational : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) indicate the keto form is ~12 kcal/mol more stable due to resonance stabilization and intramolecular H-bonding .

How do intermolecular interactions in the crystalline phase affect the compound’s physicochemical properties?

Advanced

Crystal packing analysis reveals:

- Hydrogen-bonded chains : N–H⋯O=C interactions propagate along the [001] axis, creating a rigid lattice that enhances thermal stability (decomposition >200°C) .

- Van der Waals interactions : The methylanilino aryl group participates in edge-to-face π-stacking (3.5–4.0 Å spacing), influencing solubility in nonpolar solvents (e.g., logP ~1.8) .

Implications : These interactions dictate melting behavior (mp 85–90°C) and hygroscopicity, critical for storage (recommended: anhydrous, 2–8°C under N) .

What mechanistic insights govern the compound’s reactivity in metal-catalyzed cross-coupling reactions?

Advanced

this compound acts as a bifunctional substrate in Cu-catalyzed reactions:

- α-Ketoester activation : The keto group coordinates to Cu(I), facilitating oxidative C(sp)–H activation.

- Cross-coupling : With propiophenones, the reaction proceeds via a radical pathway (trapped by TEMPO), yielding α-aryl-α-ketoesters (e.g., 3v, 3w in ) with 70–85% yields .

Optimization : Catalytic systems (e.g., CuI/1,10-phenanthroline) and oxygen-free conditions minimize decarboxylation side reactions.

How can discrepancies in reported synthetic yields be systematically addressed?

Q. Advanced

- Controlled experiments : Vary solvent polarity (e.g., THF vs. DMF), catalyst loading (5–20 mol%), and reaction time (2–24 hrs) to identify optimal conditions.

- Analytical rigor : Use HPLC (C18 column, acetonitrile/water gradient) to quantify byproducts like over-acylated amines or hydrolyzed acids .

- Machine learning : Train models on existing datasets (e.g., Reaxys®) to predict yield trends based on substrate electronic parameters (Hammett σ values) .

What are emerging applications of this compound in bioactive molecule development?

Q. Advanced

- Antimicrobial agents : Derivatives with substituted aryl groups (e.g., 4-chlorophenyl) show MIC values of 8–16 µg/mL against S. aureus .

- Enzyme inhibitors : The α-ketoester moiety mimics transition states in serine protease inhibition (e.g., thrombin, IC ~50 nM in preliminary assays) .

Challenges : Improve metabolic stability via prodrug strategies (e.g., ester-to-amide conversion) to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.